Cyclopropyl(4-ethylpiperazin-1-yl)methanone
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Overview
Description
Cyclopropyl(4-ethylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C10H18N2O. It is a derivative of piperazine, a common scaffold in medicinal chemistry, and features a cyclopropyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-ethylpiperazin-1-yl)methanone typically involves the reaction of cyclopropylcarbonyl chloride with 4-ethylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages, such as recrystallization or chromatography, to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Cyclopropyl(4-ethylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Cyclopropyl(4-ethylpiperazin-1-yl)methanone depends on its application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The cyclopropyl group can enhance the compound’s binding affinity and selectivity by fitting into hydrophobic pockets of the target protein .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(piperazin-1-yl)methanone: Similar structure but lacks the ethyl group on the piperazine ring.
1-(Cyclopropylcarbonyl)piperazine: Another related compound with a similar core structure
Uniqueness
Cyclopropyl(4-ethylpiperazin-1-yl)methanone is unique due to the presence of both the cyclopropyl and ethyl groups, which can influence its chemical reactivity and biological activity. These structural features can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C10H18N2O |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
cyclopropyl-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C10H18N2O/c1-2-11-5-7-12(8-6-11)10(13)9-3-4-9/h9H,2-8H2,1H3 |
InChI Key |
IHZRTGDQLTTXRD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CC2 |
Origin of Product |
United States |
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